REACTION_CXSMILES
|
C(OC([C:6]([C:20]([O:22]CC)=[O:21])([CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19])[CH2:7][C:8]([OH:10])=O)=O)C.C(Cl)(=O)C(Cl)=O.O.Cl>C(Cl)Cl>[CH3:19][C:14]1[C:13]2[CH2:12][CH2:11][CH:6]([C:20]([OH:22])=[O:21])[CH2:7][C:8](=[O:10])[C:18]=2[CH:17]=[CH:16][CH:15]=1
|
Name
|
3,3-bis-ethoxycarbonyl-5-o-tolyl-pentanoic acid
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(CC(=O)O)(CCC1=C(C=CC=C1)C)C(=O)OCC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
AlC3
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 3 h the volatiles were removed in vacuo
|
Duration
|
3 h
|
Type
|
DISSOLUTION
|
Details
|
the resulting oil was dissolved in 200 mL of CH2Cl2
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
6N HCl (200 mL) and heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with Et2O
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=C1CCC(CC2=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |